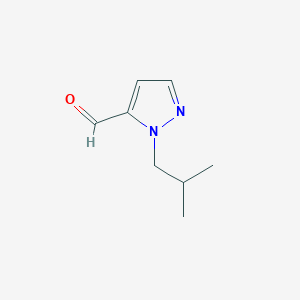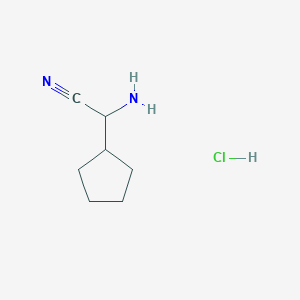
1,2-Benzoxazole-5-carbaldehyde
Übersicht
Beschreibung
1,2-Benzoxazole-5-carbaldehyde, also known as Benzo[d]oxazole-5-carbaldehyde, is a chemical compound with the molecular formula C8H5NO2 . It has a molecular weight of 147.13 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been a topic of interest in recent years due to their wide range of pharmacological activities . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .
Molecular Structure Analysis
Benzoxazole is a bicyclic planar molecule . It is an important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Chemical Reactions Analysis
Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .
Physical And Chemical Properties Analysis
1,2-Benzoxazole-5-carbaldehyde is a solid substance under normal conditions . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1,2-Benzoxazole-5-carbaldehyde: derivatives have been studied for their potential as anticancer agents. The benzoxazole scaffold is known to target various metabolic pathways and cellular processes involved in cancer pathology. Recent studies suggest that these derivatives possess potent anticancer activities, making them promising candidates for drug development .
Antimicrobial Properties
Benzoxazole derivatives, including those with the 1,2-Benzoxazole-5-carbaldehyde structure, have shown significant antimicrobial activity. They have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, demonstrating their potential as new antimicrobial agents .
Analgesic Effects
Research has indicated that benzoxazole compounds can exhibit analgesic properties. This makes them valuable for the development of new pain-relief medications, addressing the need for alternatives to current analgesic drugs .
Anti-inflammatory Uses
The anti-inflammatory potential of benzoxazole derivatives is another area of interest. These compounds could lead to the creation of new anti-inflammatory drugs, which may be beneficial for treating various inflammatory disorders .
Antiviral Applications
Benzoxazole derivatives have been explored for their antiviral activities. This includes the potential to inhibit the replication of various viruses, which is crucial in the fight against viral infections and diseases .
Antitubercular Activity
The fight against tuberculosis (TB) has led to the investigation of benzoxazole derivatives as antitubercular agents. Their ability to act against Mycobacterium tuberculosis makes them a valuable addition to the TB treatment arsenal .
Anthelmintic Properties
Benzoxazole compounds have been evaluated for their efficacy against parasitic worms, showcasing their anthelmintic properties. This application is important for developing treatments for parasitic infections .
Drug Development and Functional Materials
The structural makeup of benzoxazole allows for efficient interaction with biological targets, making it an attractive scaffold in drug development. Additionally, benzoxazole derivatives are used in the preparation of new biological materials due to their versatile chemical properties .
Wirkmechanismus
Target of Action:
1,2-Benzoxazole-5-carbaldehyde (referred to as benzoxazole aldehyde) is a heterocyclic aromatic compound with an aryl ring fused to an oxazole moiety . Its structure allows efficient interaction with biological targets. Some of its primary targets include:
- DNA Topoisomerases : These enzymes play a crucial role in DNA replication, transcription, and repair. Benzoxazole aldehyde inhibits DNA topoisomerases I and IIα, which are involved in cancer formation and proliferation .
Mode of Action:
Benzoxazole aldehyde interacts with its targets through various mechanisms:
- π-π Stacking and Hydrogen Bonding : The planar benzene ring can form π-π stacking or π-cation interactions with host molecules. Additionally, the oxygen and nitrogen atoms in the oxazole moiety act as hydrogen bond acceptors, engaging in non-covalent interactions .
Biochemical Pathways:
The compound affects several pathways, including those related to cancer, inflammation, and cardiovascular disorders. For instance, it inhibits DNA topoisomerases involved in cancer progression .
Action Environment:
Environmental factors (pH, temperature, etc.) influence its stability, efficacy, and bioavailability. For instance, pH affects its solubility and absorption.
: Abdulrahman Abdullahi & Keng Yoon Yeong. “Targeting disease with benzoxazoles: a comprehensive review of recent developments.” Medicinal Chemistry Research, 33(2), 406–438 (2024).
Safety and Hazards
Zukünftige Richtungen
Benzoxazole and its derivatives have gained significant attention in recent years due to their wide range of pharmacological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways . This suggests that future research may continue to explore the synthesis and potential applications of benzoxazole derivatives, including 1,2-Benzoxazole-5-carbaldehyde.
Eigenschaften
IUPAC Name |
1,2-benzoxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-6-1-2-8-7(3-6)4-9-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCUESGFJHQYEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933718-95-7 | |
| Record name | 1,2-benzoxazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine](/img/structure/B1377912.png)
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1377914.png)


![{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1377917.png)


![4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine](/img/structure/B1377922.png)

![[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B1377924.png)

